molecular formula C16H15Br3N2O B11978258 N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide

N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide

Cat. No.: B11978258
M. Wt: 491.0 g/mol
InChI Key: NREAJZQUFAGURI-UHFFFAOYSA-N
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Description

N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide is a synthetic organic compound characterized by its unique structure, which includes a tribromoethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves the following steps:

    Amidation: The brominated intermediate is then reacted with 4-methylphenylamine to form the desired amine derivative.

    Coupling: Finally, the amine derivative is coupled with benzoyl chloride or a similar benzamide precursor to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide
  • N-{2,2,2-tribromo-1-[(4-toluidino)ethyl]benzamide
  • N-{2,2,2-tribromo-1-[(cyclohexylamino)ethyl]benzamide

Uniqueness

N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C16H15Br3N2O

Molecular Weight

491.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(4-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H15Br3N2O/c1-11-7-9-13(10-8-11)20-15(16(17,18)19)21-14(22)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,21,22)

InChI Key

NREAJZQUFAGURI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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